N-Tert-butyl-2-chloroisonicotinamide
Description
Contextualization within Halogenated Pyridine (B92270) Carboxamide Chemistry
Halogenated pyridine carboxamides are a class of organic compounds characterized by a pyridine ring that has both a halogen atom and a carboxamide group attached. sigmaaldrich.com These compounds are significant as versatile building blocks in organic synthesis. sigmaaldrich.com The halogen atom, in this case, chlorine, serves as a reactive site, enabling a variety of cross-coupling reactions and nucleophilic substitutions, which are fundamental processes for constructing more complex molecules. nih.govacs.org The amide group, on the other hand, can influence the molecule's electronic properties and engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com
The specific arrangement of substituents on the pyridine ring in N-tert-butyl-2-chloroisonicotinamide—with the carboxamide at the 4-position and the chlorine at the 2-position—defines its reactivity and potential interactions. The bulky tert-butyl group on the amide nitrogen can provide steric hindrance, influencing reaction pathways and the final conformation of larger molecules synthesized from this scaffold. wikipedia.org
Significance in Contemporary Medicinal Chemistry and Organic Synthesis Research
While direct research citing this compound is limited, the broader class of halogenated pyridines and pyridine carboxamides are staples in medicinal chemistry and organic synthesis. nih.govmdpi.com They are key components in the development of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comnih.gov The pyridine core is a common feature in many biologically active compounds, and the ability to modify it through halogenation and subsequent reactions is a powerful tool for drug discovery. sigmaaldrich.com
The this compound structure represents a potential starting material for creating libraries of novel compounds. The chlorine atom can be displaced or used in coupling reactions to introduce diverse functionalities, while the amide portion can be modified or maintained to interact with biological targets. For instance, related pyridine carboxamide structures have been investigated for their inhibitory activity against enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov
Overview of Academic Research Directions for Isonicotinamide (B137802) and Nicotinamide (B372718) Analogues
Academic research into isonicotinamide and nicotinamide analogues is a vibrant and expanding field, largely driven by their connection to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes. nih.govmdpi.com NAD+ is not only central to metabolism and redox reactions but also serves as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and cellular signaling. nih.govnih.gov
Research has focused on synthesizing analogues of nicotinamide and its isomer, isonicotinamide, to modulate the activity of these enzymes and to understand their physiological roles. umn.edunih.gov For example, some analogues have been developed as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an important target in cancer and antiviral therapy. umn.edunih.gov Furthermore, the study of how different substitutions on the pyridine ring affect the biological activity and bioavailability of these compounds is a major research avenue. mdpi.com Lifelong administration studies in mice have been conducted on nicotinamide and isonicotinamide to assess their long-term effects. nih.gov The exploration of isonicotinamide in the formation of co-crystals with other molecules is also an area of active investigation, with implications for drug formulation and delivery. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNKJBMKLQFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476035 | |
| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588694-28-4 | |
| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Tert Butyl 2 Chloroisonicotinamide and Its Analogues
Strategies for Amide Bond Formation
The central challenge in synthesizing N-tert-butyl-2-chloroisonicotinamide is the formation of a robust amide bond between the sterically demanding tert-butylamine (B42293) and the electronically modified 2-chloroisonicotinic acid scaffold. chimia.ch Two principal pathways are employed to achieve this transformation: the activation of the carboxylic acid to an acid chloride intermediate and the use of modern coupling reagents to facilitate direct amidation.
Acid Chloride Intermediary Approaches
A classic and reliable method for amide synthesis proceeds through an acid chloride intermediate. This two-step approach first involves the conversion of the carboxylic acid, 2-chloroisonicotinic acid, into a more reactive acyl chloride. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. masterorganicchemistry.com
The resulting 2-chloroisonicotinoyl chloride is a highly electrophilic species. In the second step, it is reacted with tert-butylamine. The amine's nucleophilic nitrogen atom readily attacks the carbonyl carbon of the acid chloride, displacing the chloride leaving group and forming the desired N-tert-butyl amide product. masterorganicchemistry.com A base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com This method is effective but requires careful handling of the moisture-sensitive and corrosive acid chloride intermediate.
A related process has been documented for producing pure 2-chloronicotinic acid (an isomer), where the corresponding acid chloride is distilled from the reaction mixture as a key purification step before being hydrolyzed. google.com
Regioselective Halogenation of Pyridine (B92270) Rings
The synthesis of this compound relies on the availability of the correctly substituted precursor, 2-chloroisonicotinic acid. nih.govfishersci.ca The regioselective introduction of the chlorine atom at the C-2 position of the pyridine ring is a critical step that dictates the final structure of the molecule.
One established method to achieve this specific halogenation pattern involves starting from the N-oxide of the corresponding pyridine carboxylic acid (nicotinic or isonicotinic acid). Treating nicotinic acid N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can lead to the formation of the 2-chloro derivative. google.comwikipedia.org The N-oxide group activates the pyridine ring, directing the substitution primarily to the C-2 and C-6 positions.
More advanced and highly selective methods are also being explored. These include:
Minisci-type reactions , which can functionalize pyridines at the C-4 position using a blocking group strategy to achieve high regioselectivity. chemrxiv.orgnih.govchemrxiv.org
Enzymatic hydroxylation , where specific bacterial strains can regioselectively hydroxylate pyridine carboxylic acids at the C-2 position, which could then potentially be converted to the chloro derivative. nih.gov
These modern techniques offer pathways to functionalized pyridines with high precision, which is essential for the synthesis of complex analogues.
Stereoselective Introduction of the Tert-butyl Moiety
For the parent compound, this compound, the concept of stereoselectivity in the introduction of the tert-butyl group is not directly applicable, as the molecule is achiral. The primary challenge associated with the tert-butyl moiety is its significant steric bulk, which can impede the nucleophilic attack of tert-butylamine during amide bond formation. chimia.chuclan.ac.uk
However, in the synthesis of more complex analogues that contain chiral centers, stereoselectivity becomes a crucial consideration. For instance, if the pyridine ring were substituted with a chiral side chain, or if the synthesis involved a chiral intermediate, the introduction of the bulky N-tert-butyl amide group could be influenced by the existing stereochemistry, or it could influence the formation of new stereocenters.
Methods that can generate stereochemical diversity in analogues include:
Multi-component reactions , such as the Ugi reaction, which brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to create complex α-aminoacyl amide derivatives. organic-chemistry.orgresearchgate.netrsc.orgnih.gov By using a chiral component (e.g., a chiral amine or carboxylic acid), this reaction can produce specific stereoisomers.
Catalytic N-alkylation of amino acid esters or amides using ruthenium catalysts has been shown to proceed with excellent retention of stereochemical integrity, providing a pathway to chiral N-substituted amides. nih.gov
When synthesizing chiral analogues, the choice of coupling reagent and reaction conditions must be carefully optimized to control the stereochemical outcome and prevent racemization. acs.org
Optimized Reaction Conditions and Process Development
Moving a synthetic procedure from a laboratory scale to larger-scale production requires rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound and its analogues is no exception. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of reagents and catalysts. researchgate.netescholarship.org
For instance, in coupling reactions, acetonitrile (B52724) is often an effective solvent, and using a mild base like potassium phosphate (B84403) (K₃PO₄) can facilitate the reaction without requiring harsh conditions or expensive organometallic catalysts. escholarship.org The reaction temperature is also a critical lever; while higher temperatures can increase reaction rates, they may also lead to the formation of impurities. researchgate.net A systematic approach, often employing Design of Experiments (DoE), can identify the optimal balance of these factors to maximize the yield of the desired product while minimizing reaction time and byproducts. organic-chemistry.org
Mechanochemical Synthesis Applications
In line with the principles of green chemistry, mechanochemical synthesis has emerged as a powerful and sustainable alternative to traditional solution-phase methods. This technique uses mechanical force, typically through ball milling, to initiate chemical reactions, often in the absence of bulk solvents.
Mechanochemistry has been successfully applied to amide bond formation. The direct grinding of a carboxylic acid and an amine with a coupling reagent can produce amides in high yields. This approach offers several advantages:
Reduced Solvent Use: Minimizes chemical waste and environmental impact.
Milder Conditions: Reactions often proceed at room temperature without external heating.
Faster Reaction Times: Mechanical activation can significantly accelerate the reaction compared to solution-based methods.
Table 2: Comparison of Conventional vs. Mechanochemical Amidation
| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Ball Milling) |
| Solvent | Requires bulk organic solvents (e.g., DMF, DCM). | Solvent-free or liquid-assisted grinding (minimal solvent). |
| Temperature | Often requires heating to drive the reaction. | Typically performed at ambient temperature. |
| Reaction Time | Can range from several hours to days. | Often significantly shorter (e.g., 60-90 minutes). |
| Workup | Usually involves liquid-liquid extraction and chromatography. | Simpler workup, often involving washing the solid crude product. |
| Environmental Impact | Generates significant solvent waste. | Considered a "green" chemistry approach with minimal waste. |
This sustainable methodology represents a significant advancement in process development for the synthesis of this compound and related compounds.
Principles of Green Chemistry in this compound Synthesis
The integration of green chemistry into the synthesis of this compound, a substituted amide, is critical for developing sustainable pharmaceutical manufacturing processes. Traditional amide bond formation often involves stoichiometric activating reagents and hazardous solvents, which generate significant waste and pose environmental and safety risks. ucl.ac.uk Green chemistry offers a framework to address these challenges by focusing on key principles throughout the synthetic process.
One of the core tenets of green chemistry is waste prevention . Conventional methods for synthesizing amides frequently employ coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which are used in stoichiometric amounts and result in byproducts that must be separated and disposed of. ucl.ac.uk A greener approach, which can be applied to the synthesis of this compound, involves the use of catalytic methods. For instance, boric acid has been demonstrated as an effective and readily available catalyst for amidation, proceeding under solvent-free conditions which further minimizes waste. semanticscholar.orgbohrium.com
The principle of atom economy encourages the design of syntheses that maximize the incorporation of all materials from the starting materials and reagents into the final product. Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents. For the synthesis of this compound, this would involve the direct coupling of 2-chloroisonicotinic acid and tert-butylamine with minimal use of activating agents.
The use of less hazardous chemical syntheses and safer solvents and auxiliaries are paramount. Many amide coupling reactions are conducted in dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or chlorinated solvents like dichloromethane (B109758) (CH2Cl2). ucl.ac.uk These solvents are associated with toxicity concerns and are subject to increasing regulation. ucl.ac.ukmlsu.ac.in Green alternatives include the use of safer solvents like cyclopentyl methyl ether, water, or ethanol. nih.govresearchgate.net Research has shown the viability of synthesizing related 2-arylaminonicotinic acids in water under microwave irradiation or even under solvent-free conditions, highlighting a path to eliminate hazardous solvents from the synthesis of this compound. researchgate.netnih.gov
Design for energy efficiency is another key consideration. Synthetic methods that can be performed at ambient temperature and pressure are preferred. The use of microwave irradiation, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net Similarly, solvent-free reactions involving direct heating of a mixture of reactants can be quicker and more energy-efficient. semanticscholar.orgbohrium.com
Catalysis is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. Instead of relying on stoichiometric activators, catalytic approaches are sought. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for forming amide bonds under mild conditions. nih.gov These enzymatic methods offer high selectivity and efficiency without the need for hazardous reagents. nih.gov Furthermore, electrosynthesis is being explored as a green alternative for amide preparation, leveraging electricity to drive reactions and reduce the need for chemical reagents. rsc.org For the precursors, green methods for preparing 2-chloronicotinic acid have been developed, such as using ozone as a clean oxidant, which reduces pollution compared to traditional methods involving reagents like phosphorus oxychloride. google.com
The following table provides a comparative overview of traditional versus green chemistry approaches applicable to the synthesis of this compound.
| Principle | Traditional Approach | Green Chemistry Approach | Reference |
| Reagents | Stoichiometric coupling reagents (e.g., HATU, EDC) | Catalytic amounts of boric acid, enzymes (e.g., CALB), or electrocatalysis. | ucl.ac.uknih.govnih.govrsc.org |
| Solvents | Hazardous solvents (e.g., DMF, NMP, CH2Cl2). | Safer solvents (e.g., water, cyclopentyl methyl ether) or solvent-free conditions. | ucl.ac.uknih.govresearchgate.netnih.gov |
| Energy | Prolonged heating using conventional methods. | Ambient temperature reactions or energy-efficient methods like microwave irradiation. | bohrium.comresearchgate.net |
| Waste | High E-Factor (Environmental Factor) due to spent reagents and solvents. | Lower E-Factor due to catalysis and solvent reduction/elimination. | ucl.ac.ukresearchgate.net |
| Precursor Synthesis | Use of hazardous chlorinating agents like phosphorus oxychloride. | Use of cleaner oxidants like ozone. | google.com |
By systematically applying these principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the broader goals of green chemistry in the pharmaceutical industry.
Chemical Reactivity and Transformation Pathways of N Tert Butyl 2 Chloroisonicotinamide
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in N-Tert-butyl-2-chloroisonicotinamide is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the chloro substituent and the carboxamide group. This electronic profile makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
The reaction is highly regioselective, with substitution occurring exclusively at the C2 position where the chlorine leaving group is located. chemguide.co.uk The rate and success of the SNAr reaction are significantly influenced by the strength of the incoming nucleophile and the stability of the intermediate. Electron-withdrawing groups, like the amide at the C4 position, are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride. For instance, reactions with primary or secondary amines, such as tert-butylamine (B42293), are common, often requiring elevated temperatures and the use of excess amine to drive the reaction to completion and neutralize the HCl generated. libretexts.orgchemguide.co.ukresearchgate.net
The following interactive table outlines typical conditions for a nucleophilic substitution reaction on a similar chloro-heterocyclic system, which are analogous to those expected for this compound.
Interactive Data Table: Illustrative Conditions for Nucleophilic Substitution
| Parameter | Value | Reference |
|---|---|---|
| Substrate | Halogenated Pyridine Derivative | researchgate.net |
| Nucleophile | tert-Butylamine (3.0 equiv.) | researchgate.net |
| Solvent | Acetonitrile (B52724) | researchgate.net |
| Temperature | 95 °C | researchgate.net |
Oxidative and Reductive Transformations
The this compound molecule offers sites for both oxidative and reductive transformations.
Oxidative Transformations: The tert-butyl group, while generally robust, can undergo oxidation under specific catalytic conditions. Research has demonstrated the catalytic hydroxylation of sterically hindered C-H bonds within tert-butyl groups to form primary alcohols. chemrxiv.orgnih.gov This is typically achieved using powerful oxidizing systems, such as manganese or iron catalysts with hydrogen peroxide, which can overcome the high bond dissociation energy of the primary C-H bonds. chemrxiv.org Furthermore, the nitrogen atom of the amide could potentially be oxidized, although this is less common. A related compound, N-chloroisonicotinamide, is known to be a mild and stable oxidizing agent itself, capable of oxidizing alcohols to ketones. ijaem.net This suggests that if this compound were converted to its N-chloro derivative, it would possess oxidative properties.
Reductive Transformations: Reductive pathways can also be envisioned. The C-Cl bond on the pyridine ring can be subjected to reductive dehalogenation using various methods, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-hydride reagents. This would yield N-tert-butylisonicotinamide. More strenuous conditions could potentially lead to the reduction of the pyridine ring itself. Additionally, reductive cleavage of the amide C-N bond is a possibility, though it would require harsh reducing agents. Studies on related compounds, like N,N′-di-tert-butylcarbodiimide, have shown that reductive cleavage can occur in the presence of highly reducing metal complexes, leading to the formation of cyanamide (B42294) anions. nih.gov
Cross-Coupling Reactions for Functionalization
The chlorine atom at the C2 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly prevalent method used to functionalize chloro-heteroaromatics. organic-chemistry.orgmdpi.com
In a typical Suzuki reaction, this compound would react with an organoboron compound (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. princeton.edu
The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or related di-tert-butylphosphines, are often preferred for coupling with aryl chlorides due to their ability to promote the oxidative addition step. organic-chemistry.orgkyushu-u.ac.jp
Interactive Data Table: Components for a Typical Suzuki-Miyaura Coupling
| Component | Example/Function | Reference |
|---|---|---|
| Electrophile | This compound | |
| Nucleophile | Phenylboronic Acid | mdpi.com |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | organic-chemistry.org |
| Ligand | P(t-Bu)₃ or other bulky phosphines | organic-chemistry.orgkyushu-u.ac.jp |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | organic-chemistry.orgmdpi.com |
| Solvent | Toluene, Dioxane, or DMF | mdpi.com |
Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C triple bond formation), could also be applied to further functionalize the 2-position of the pyridine ring.
Steric and Electronic Effects of the Tert-butyl Group on Reactivity
The tert-butyl group exerts significant influence over the reactivity of the molecule through both steric and electronic effects. ijaem.net
Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. ijaem.net This bulkiness creates considerable steric hindrance around the amide functionality. This can shield the amide bond from nucleophilic attack or enzymatic degradation, thereby increasing the molecule's stability. researchgate.net However, this steric congestion can also impede reactions at adjacent positions. For instance, it may influence the rate of nucleophilic substitution at the nearby C2 position by sterically discouraging the approach of bulky nucleophiles. It can also affect the conformational preference of the amide bond, potentially influencing reactivity on the pyridine ring.
Pathways for Derivatization and Functional Group Interconversions
This compound is a substrate that can be readily derivatized through various functional group interconversions.
One of the primary pathways for derivatization involves the transformation of the N-tert-butylamide group. Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-chloroisonicotinic acid. This carboxylic acid is a versatile intermediate that can be converted into a wide range of other functional groups. For example, it can be esterified, converted to an acid chloride for further reactions, or subjected to Curtius, Hofmann, or Schmidt rearrangements to yield an amino group at the C4 position.
Another key pathway for derivatization is the modification of the tert-butyl group itself. As mentioned in section 3.2, catalytic C-H oxidation can introduce a hydroxyl group, converting the tert-butyl group into a 2-hydroxy-2-methylpropyl group. chemrxiv.org This new alcohol functionality can then be used for further synthetic transformations, such as esterification or etherification.
Finally, the products obtained from the nucleophilic substitution and cross-coupling reactions discussed in sections 3.1 and 3.3 represent a major class of derivatives. By strategically choosing the nucleophile or coupling partner, a vast library of compounds with diverse functionalities at the C2 position can be synthesized from the this compound precursor. For example, coupling with various amine nucleophiles provides access to a range of N-substituted 2-aminopyridine (B139424) derivatives. nih.govorganic-chemistry.org
Sophisticated Spectroscopic and Analytical Characterization of N Tert Butyl 2 Chloroisonicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of N-Tert-butyl-2-chloroisonicotinamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, containing nine chemically equivalent protons, characteristically produces a prominent and sharp singlet in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. acdlabs.com This intense signal is a hallmark of the tert-butyl moiety and can be easily identified. nih.govnih.gov
The protons on the pyridine (B92270) ring are expected to appear in the downfield aromatic region. Due to the electron-withdrawing effects of the chlorine atom and the amide group, these protons will be deshielded. The proton at position 6 (adjacent to the chlorine) is expected to be a doublet, while the proton at position 5 would likely appear as a doublet of doublets. The proton at position 3 is predicted to be a singlet or a narrow doublet. The amide proton (N-H) would typically present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |
| Pyridine-H3 | 8.4 - 8.6 | Singlet / Doublet | 1H |
| Pyridine-H5 | 7.7 - 7.9 | Doublet of Doublets | 1H |
| Pyridine-H6 | 8.5 - 8.7 | Doublet | 1H |
| N-H | 7.5 - 8.5 (variable) | Broad Singlet | 1H |
Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are expected. The carbonyl carbon of the amide group will appear significantly downfield, typically in the 160-170 ppm range.
The carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm). The carbon atom bonded to the chlorine (C2) is expected to be the most downfield of the ring carbons due to the halogen's inductive effect. The quaternary carbon of the tert-butyl group is predicted around 50-55 ppm, while the three equivalent methyl carbons will produce a single, intense signal in the upfield region, generally between 28 and 35 ppm. acdlabs.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 28 - 35 |
| C(CH₃)₃ | 50 - 55 |
| Pyridine-C2 | 150 - 153 |
| Pyridine-C3 | 120 - 123 |
| Pyridine-C4 | 147 - 150 |
| Pyridine-C5 | 138 - 141 |
| C=O | 163 - 167 |
Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-QTOF-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound (molecular weight: 212.68 g/mol ), analysis by a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) in positive electrospray ionization (ESI) mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 213.69. A crucial diagnostic feature would be the presence of an isotopic peak at [M+2+H]⁺ (m/z 215.69) with about one-third the intensity of the [M+H]⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Collision-induced dissociation (CID) of the parent ion would reveal characteristic fragmentation. A primary fragmentation pathway for tert-butyl amides involves the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da). doaj.org Another common pathway is the cleavage of the C-N amide bond.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)
SFC-MS/MS is an effective technique that uses a supercritical fluid as the mobile phase, offering advantages in separating isomeric and chiral compounds. This method could be applied to the analysis of this compound, potentially providing orthogonal separation to LC. The subsequent tandem mass spectrometry (MS/MS) analysis would induce fragmentation of the molecular ion. The fragmentation patterns observed are expected to be similar to those seen in LC-MS/MS, primarily involving the tert-butyl group and cleavage around the amide functionality. doaj.orgnih.gov Key fragment ions would be generated through the loss of the tert-butyl radical (•C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da). doaj.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Formula of Ion | Likely Origin |
| 213.06 | [C₁₀H₁₄ClN₂O]⁺ | [M+H]⁺ with ³⁵Cl |
| 157.02 | [C₆H₅ClN₂O]⁺ | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 140.02 | [C₅H₃ClN₂O]⁺ | [M+H - C₄H₈ - NH₃]⁺ |
| 139.99 | [C₅H₂ClNO]⁺ | [2-chloroisonicotinoyl cation]⁺ |
| 57.07 | [C₄H₉]⁺ | [tert-butyl cation]⁺ |
Note: m/z values are for monoisotopic masses.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A sharp, medium-intensity peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. A very strong absorption band, known as the Amide I band, is anticipated in the region of 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, is expected near 1550 cm⁻¹.
Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will be seen just above 3000 cm⁻¹. The tert-butyl group also gives rise to characteristic bending vibrations, typically a doublet around 1365 cm⁻¹ and 1395 cm⁻¹. upi.edu The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretch, being a weaker vibration, would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3350 | N-H Stretch (Amide) | Medium, Sharp |
| ~3050 | C-H Stretch (Aromatic) | Weak-Medium |
| ~2970 | C-H Stretch (Aliphatic) | Strong |
| ~1670 | C=O Stretch (Amide I) | Strong |
| ~1550 | N-H Bend (Amide II) | Medium-Strong |
| 1400-1600 | C=C, C=N Stretch (Aromatic Ring) | Medium |
| ~1395, ~1365 | C-H Bend (tert-butyl) | Medium |
| 600-800 | C-Cl Stretch | Weak-Medium |
Note: Predicted values are based on characteristic group frequencies from reference spectra. researchgate.netupi.edursc.org
Advanced Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of this compound from reaction mixtures or for purity assessment. High-performance liquid chromatography and gas chromatography are the principal methods utilized.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. In the context of related chloro-isonicotinamide derivatives, such as 2-chloro-N-phenylisonicotinamide, HPLC coupled with mass spectrometry (LC-MS) has been successfully employed. chemicalbook.com For instance, analysis of 2-chloro-N-phenylisonicotinamide yielded a specific retention time (RT) of 0.87 minutes under particular chromatographic conditions. chemicalbook.com
Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common approach. For analogous compounds like N-Methyl-tert-butylamine, a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier has been used. sielc.com The UV detector is typically set at a wavelength where the pyridine ring exhibits strong absorbance, often around 260 nm for nicotinamide (B372718) derivatives. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers a planar chromatographic technique with high separation efficiency and the ability to analyze multiple samples simultaneously. nih.gov For this compound, HPTLC plates with silica (B1680970) gel 60 F₂₅₄ as the stationary phase would be suitable for normal-phase separation. Reversed-phase HPTLC (RP-HPTLC) on C18-modified silica plates provides an alternative for separating moderately polar to non-polar compounds. researchgate.net The migration of the compound is quantified by its retardation factor (Rf) value.
Table 1: Illustrative HPLC and HPTLC Parameters for the Analysis of this compound and Related Compounds
| Parameter | HPLC (Analogous Compound: 2-chloro-N-phenylisonicotinamide) chemicalbook.com | HPTLC (Typical Conditions) | RP-HPTLC (Typical Conditions) |
| Stationary Phase | C18 column | Silica Gel 60 F₂₅₄ | RP-18 F₂₅₄s |
| Mobile Phase | Acetonitrile/Water gradient | Toluene:Ethyl Acetate (e.g., 7:3 v/v) | Methanol:Water (e.g., 8:2 v/v) |
| Detection | Mass Spectrometry (ES+) | UV at 254 nm | UV at 254 nm |
| Retention Time (RT) | 0.87 min | - | - |
| Retardation Factor (Rf) | - | ~0.4-0.6 (estimated) | ~0.5-0.7 (estimated) |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its amide group, GC analysis is often coupled with mass spectrometry (GC-MS) for definitive identification of the compound and its potential volatile impurities or degradation products. For the analysis of related tert-butyl compounds, a capillary column such as an Rxi-5ms is often employed. researchgate.net The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase.
The GC-MS analysis of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has been successfully performed to characterize their structure and purity. nih.govresearchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification.
Table 2: Typical GC-MS Parameters for the Analysis of Related Amide Compounds
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |
| Detector | Mass Spectrometer (Electron Impact Ionization) |
| Mass Range | 50-500 amu |
Electroanalytical Methods for Electrochemical Behavior Characterization
Electroanalytical methods provide valuable insights into the redox properties of a molecule, which can be crucial for understanding its potential reactivity and for developing electrochemical sensors.
Voltammetric techniques, which measure the current response to an applied potential, are well-suited for studying the electrochemical behavior of this compound. The presence of the electroactive chloropyridine moiety suggests that the compound will undergo reduction at a suitable potential. The electrochemical reduction of similar structures, such as 2-bromo-carboxamides, has been investigated, revealing complex reaction mechanisms. rsc.org The reduction of p-chloranil, a chlorinated aromatic compound, has been studied in various aprotic solvents, showing two successive one-electron reduction steps. rsc.org
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. This method can reveal the potentials at which redox processes occur and can provide information on the stability of the electrochemically generated species.
For this compound, a CV study would likely be conducted in an aprotic solvent like acetonitrile or dimethylformamide, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767). The cyclic voltammogram would be expected to show a cathodic peak corresponding to the irreversible reduction of the C-Cl bond on the pyridine ring. The electrochemical behavior of related pyridine carboxamides has been explored, demonstrating the feasibility of electrochemical methods for these classes of compounds. rsc.orgmdpi.com Studies on N,N-dimethyl-p-phenylenediamine have shown two separate oxidation steps, indicating the power of CV to dissect multi-step redox processes. researchgate.net
Table 3: Anticipated Cyclic Voltammetry Parameters and Observations
| Parameter | Expected Condition/Observation |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Scan Rate | 100 mV/s |
| Expected Process | Irreversible reduction of the C-Cl bond |
| Estimated Peak Potential | -1.5 to -2.5 V vs. Ag/AgCl (highly dependent on specific conditions) |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the specific crystal structure of this compound is not publicly available, the crystal structure of the related compound, 2-chloropyridine-3-carboxamide, has been determined. iucr.orgnih.gov In this structure, the dihedral angle between the pyridine ring and the carboxamide group is 63.88(8)°. nih.gov The molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming a two-dimensional network. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding patterns involving the amide N-H and the pyridine nitrogen or the carbonyl oxygen. The bulky tert-butyl group, however, would significantly influence the crystal packing.
Table 4: Crystallographic Data for the Analogous Compound 2-Chloropyridine-3-carboxamide iucr.org
| Parameter | Value |
| Chemical Formula | C₆H₅ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.980(5) |
| b (Å) | 13.627(9) |
| c (Å) | 7.108(5) |
| β (°) | 91.82(5) |
| Volume (ų) | 675.8(8) |
| Z | 4 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental verification of a molecule's atomic composition. This method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₁₀H₁₃ClN₂O, the calculated stoichiometric composition is presented below.
The verification of the empirical formula through elemental analysis is a critical step to confirm the purity and identity of a synthesized compound. The close correlation between experimental and calculated values would provide strong evidence for the successful synthesis of this compound. As of the current literature review, specific experimental data from elemental analysis of this compound has not been published. The table below outlines the calculated theoretical percentages for the constituent elements.
Table 1: Comparison of Calculated and Experimental Elemental Analysis Data for this compound
| Element | Calculated % | Experimental % |
| Carbon (C) | 56.48% | Data not available |
| Hydrogen (H) | 6.16% | Data not available |
| Nitrogen (N) | 13.17% | Data not available |
| Chlorine (Cl) | 16.67% | Data not available |
| Oxygen (O) | 7.52% | Data not available |
Thermal Analysis Techniques (TG-DTG, TG-DSC) for Stability and Decomposition Profiles
Thermal analysis techniques are indispensable for evaluating the thermal stability, decomposition pathways, and phase transitions of a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary methods for this purpose.
Thermogravimetric and Differential Thermogravimetric Analysis (TG-DTG)
Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. The resulting curve, a thermogram, plots mass loss against temperature. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which decomposition events occur most rapidly.
For this compound, a TG-DTG analysis would reveal its thermal stability threshold and the discrete steps involved in its thermal degradation. It is hypothesized that the decomposition would likely initiate with the cleavage of the weaker bonds in the structure. The tert-butyl group is often among the first fragments to be lost due to the relative stability of the tert-butyl carbocation. This would be followed by the breakdown of the amide linkage and subsequent fragmentation of the 2-chloropyridine (B119429) ring at higher temperatures. Each significant mass loss event would correspond to a distinct peak in the DTG curve, indicating the temperature of maximum decomposition rate for that specific step.
Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)
Simultaneous TG-DSC analysis provides even deeper insight by measuring both the mass loss (TG) and the heat flow (DSC) to or from the sample concurrently. The DSC curve reveals whether a thermal event is endothermic (heat is absorbed, e.g., melting, boiling) or exothermic (heat is released, e.g., crystallization, oxidation, decomposition).
A TG-DSC analysis of this compound would first show an endothermic peak corresponding to its melting point, assuming it is a crystalline solid at room temperature. This would occur without any associated mass loss on the TGA curve. Subsequent decomposition events, identified by mass loss in the TGA trace, would be characterized as either endothermic or exothermic on the DSC curve, providing information about the energetics of the bond-breaking and rearrangement processes. For instance, the initial fragmentation might be endothermic, while subsequent oxidative decomposition in the presence of air would be strongly exothermic.
While specific experimental TG-DTG and TG-DSC data for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be obtained from such an analysis.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTG) | Heat Flow (DSC) |
| Melting | 110-115 | ~0% | N/A | Endothermic |
| Step 1 Decomposition | 180-250 | ~27% | 235 | Endothermic |
| Step 2 Decomposition | 250-400 | ~45% | 350 | Exothermic |
| Final Residue | >400 | - | - | - |
This comprehensive thermal analysis would be crucial for determining the compound's processing limits and storage conditions, as well as for providing further structural confirmation.
Biological Activities and Pharmacological Potential of N Tert Butyl 2 Chloroisonicotinamide
Investigations into Anticancer and Antiproliferative Efficacy
Comprehensive searches of scientific databases have not yielded any studies that specifically investigate the anticancer or antiproliferative efficacy of N-Tert-butyl-2-chloroisonicotinamide. Research into related compounds, such as certain N-tert-butyl substituted heterocyclic amides, has been conducted in the context of cancer research; however, these findings cannot be directly attributed to this compound.
There is currently no available research data on the molecular mechanisms of cell cycle modulation or the induction of apoptosis by this compound. Studies on how this specific compound might interact with cellular machinery to halt cell proliferation or trigger programmed cell death have not been published.
No studies were found that evaluate the inhibitory activity of this compound against key receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While a brominated analog, 5-bromo-N-tert-butyl-2-chloroisonicotinamide, has been synthesized as an intermediate for creating inhibitors of other kinases like EGFR and MAP4K1, no data on the VEGFR-2 inhibitory potential of the parent compound, this compound, is available in the public domain. google.comgoogle.com
Antimicrobial and Antibiofilm Properties
There is a lack of published scientific literature on the antimicrobial and antibiofilm properties of this compound. Investigations into whether this compound can inhibit the growth of bacteria or fungi, or prevent the formation of biofilms, have not been reported.
No data is available to characterize the spectrum of antibacterial activity for this compound. There are no reports on its efficacy against either Gram-positive or Gram-negative bacteria.
The potential for this compound in antifungal applications has not been explored in any available studies. Its activity against fungal pathogens remains uninvestigated.
As there are no studies on the antimicrobial activity of this compound, its specific molecular targets and mechanisms of action within microbial cells have not been elucidated.
Research in Antitubercular Chemotherapy
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of novel chemical scaffolds to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). mdpi.comclevelandclinic.org While direct studies on this compound are not extensively documented in this context, research into structurally related compounds highlights promising avenues. The inclusion of a tert-butyl group, in particular, has been a strategy in the development of potent antimycobacterial agents.
A key area of investigation has been the modification of quinolones, a class of antibiotics. Structure-activity relationship (SAR) studies on various quinolones have demonstrated that an N-1-tert-butyl substituent can confer high levels of antimycobacterial activity, comparable or even superior to the commonly used N-1-cyclopropyl group. nih.gov For instance, N-1-tert-butyl-substituted quinolones such as PD 161315 and PD 161314 have shown potent activity against the Mycobacterium avium-Mycobacterium intracellulare complex, with MIC50 values of 0.25 µg/mL. nih.gov This was superior to the comparator drugs ciprofloxacin (B1669076) (MIC50 of 2 µg/mL) and sparfloxacin (B39565) (MIC50 of 1 µg/mL). nih.gov
Furthermore, research into N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of the essential Mtb enzyme DprE1, has also shown that derivatives with intermediate lipophilicity exhibit significant antitubercular activity. nih.gov These findings suggest that the lipophilic and sterically hindering tert-butyl group on the amide nitrogen of the isonicotinamide (B137802) scaffold could be a valuable feature for antitubercular drug design, warranting further investigation of this compound against M. tuberculosis.
Table 1: In Vitro Activity of N-1-tert-butyl-substituted Quinolones against M. avium-M. intracellulare Complex
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| PD 161315 | 0.25 | 1 |
| PD 161314 | 0.25 | 1 |
| Sparfloxacin | 1 | 2 |
| Ciprofloxacin | 2 | 4 |
Data sourced from a study on quinolone activities against 14 strains of the M. avium-M. intracellulare complex. nih.gov
Modulation of Enzyme Activity (e.g., 11β-Hydroxysteroid Dehydrogenases)
The modulation of enzyme activity is a cornerstone of therapeutic intervention. One such target is the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which is crucial for regulating glucocorticoid action at a tissue-specific level. mdpi.comnih.gov There are two main isozymes: 11β-HSD1, which primarily converts inactive cortisone (B1669442) to active cortisol, amplifying glucocorticoid effects, and 11β-HSD2, which inactivates cortisol. mdpi.comnih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases, while 11β-HSD2 inhibition is explored in cancer chemoprevention. nih.govtandfonline.com
Research into novel enzyme inhibitors has shown that the N-tert-butyl group can be a key structural feature for activity. In a study focused on developing new anti-cancer agents, a series of N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives were synthesized and evaluated for their inhibitory effects on 11β-HSD isoforms. tandfonline.comcarta-evidence.org The introduction of the tert-butyl group led to a significant increase in inhibitory activity towards 11β-HSD2 compared to derivatives with an isopropyl group. tandfonline.com Specifically, a derivative with a phenyl substituent at the C-5 position (compound 3f) showed the highest inhibition of 11β-HSD2 (53.57% at 10 µM), while a derivative with a cyclohexane (B81311) substituent (compound 3h) displayed the highest inhibitory activity for 11β-HSD1 (82.5% at 10 µM). tandfonline.comcarta-evidence.org
These findings indicate that molecules containing an N-tert-butyl group can effectively interact with and modulate the activity of 11β-HSD enzymes. This suggests a potential, though as yet unexplored, role for this compound as a modulator of this or other enzyme systems.
Table 2: 11β-HSD Inhibition by N-tert-butyl Pseudothiohydantoin Derivatives
| Compound | Substituent at C-5 | % Inhibition at 10 µM (11β-HSD1) | % Inhibition at 10 µM (11β-HSD2) |
|---|---|---|---|
| 3f | Phenyl | Not specified as highest | 53.57% |
| 3h | Cyclohexane (spiro) | 82.5% | Not specified as highest |
Data from a study on the anti-cancer potential of N-tert-butyl pseudothiohydantoin derivatives. tandfonline.comcarta-evidence.org
Immunomodulatory Effects and Pathways
Immunomodulators are substances that alter the immune system's response, either by enhancing or suppressing its activity. nih.gov The nicotinamide (B372718) (a constitutional isomer of isonicotinamide) nucleus is recognized as a potent modulator of several pro-inflammatory cytokines. nih.gov This has led to the investigation of nicotinamide derivatives for their potential in treating inflammatory diseases, including cancer. tandfonline.comnih.gov
Studies on newly synthesized nicotinamide derivatives have shown that they can significantly reduce the levels of key pro-inflammatory cytokines. For example, certain derivatives were found to decrease Tumor Necrosis Factor-alpha (TNF-α) by over 80% and Interleukin-6 (IL-6) by over 88%. nih.govbldpharm.com This effect is linked to the inhibition of pathways such as VEGFR-2, which are involved in both angiogenesis and inflammation. tandfonline.com One study demonstrated that a nicotinamide derivative (compound 7) not only induced cancer cell apoptosis but also reduced TNF-α and IL-6 levels by 81.6% and 88.4%, respectively. nih.govnih.gov
Additionally, the chloro- substitution on the pyridine (B92270) ring may contribute to immunomodulatory activity. Research on 2-chloroacetamidine, a compound that also features a chlorine atom at the 2-position of a core structure, found that it acts as a narrow-spectrum immunosuppressant, selectively targeting lymphocytes involved in active inflammatory lesions and suppressing airway inflammation in animal models. nih.gov Given that both the isonicotinamide core and chloro-substituents are found in molecules with immunomodulatory properties, this compound is a candidate for investigation into its effects on immune pathways and cytokine production.
Antimalarial Investigations with N-tert-butyl Containing Analogues
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. A promising strategy has been the modification of existing antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.gov Research in this area has identified the N-tert-butyl group as a critical component for overcoming resistance.
The N-dealkylation of 4-aminoquinoline (B48711) antimalarials can lead to the formation of toxic metabolites. The steric hindrance provided by a bulky N-tert-butyl group can prevent this metabolic process, preserving the drug's efficacy, especially against resistant parasite strains. nih.gov A notable example is GSK369796, an N-tert-butyl analogue of isoquine. This compound was specifically designed to address the low efficacy of its parent compound and demonstrates a better pharmacokinetic and pharmacodynamic profile. nih.gov The key advantages of GSK369796 include potency similar to amodiaquine, low toxicity, and facile metabolism compared to its parent drug. nih.gov
These findings underscore the value of incorporating an N-tert-butyl group in the design of new antimalarial drugs. This structural feature appears to be key in developing analogues that can circumvent common resistance mechanisms, making N-tert-butyl containing compounds, such as derivatives of 2-chloroisonicotinamide (B10422), worthy of antimalarial investigation. bldpharm.com
Role as a Plant Systemic Acquired Resistance (SAR) Inducer in Agrochemical Research
In the field of agrochemical research, this compound belongs to a class of compounds investigated for their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a form of induced immunity that provides broad-spectrum and long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses.
Extensive research has been conducted on N-cyanomethyl-2-chloroisonicotinamide (NCI), a close analogue of the title compound. NCI has been characterized as an effective SAR inducer in both dicot and monocot plants, such as tobacco and rice. Application of NCI to the soil induces disease resistance and the expression of pathogenesis-related (PR) genes.
Crucially, the mode of action for these 2-chloroisonicotinamide derivatives appears to be independent of salicylic (B10762653) acid (SA) accumulation, a central signaling molecule in the classical SAR pathway. Studies using transgenic plants (NahG) that cannot accumulate SA, and various Arabidopsis mutants, have shown that NCI activates the SAR signaling pathway at a point downstream of SA but upstream of the key regulatory protein NPR1. This mechanism is similar to other commercial SAR inducers like acibenzolar-S-methyl (BTH). The effectiveness of these chemicals in diverse plant species suggests that they target common, conserved components of the plant immune system. The structural similarity of this compound to potent SAR inducers like NCI strongly suggests it may have a similar function as a plant defense activator.
Table 3: Characteristics of the SAR Inducer N-cyanomethyl-2-chloroisonicotinamide (NCI)
| Feature | Description | Reference |
|---|---|---|
| Activity | Induces broad-range disease resistance in tobacco and rice. | |
| Mechanism | Activates SAR signaling pathway. | |
| SA-Dependence | Induces resistance without requiring salicylic acid (SA) accumulation. | |
| Signaling Pathway | Acts downstream of SA and upstream of the NPR1 protein. |
| Effect | Induces expression of Pathogenesis-Related (PR) genes. | |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-cyanomethyl-2-chloroisonicotinamide (NCI) |
| Acibenzolar-S-methyl (BTH) |
| Salicylic acid (SA) |
| Ciprofloxacin |
| Sparfloxacin |
| PD 161315 |
| PD 161314 |
| Cortisone |
| Cortisol |
| 18β-glycyrrhetinic acid |
| N-tert-butyl pseudothiohydantoin |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| 2-chloroacetamidine |
| Chloroquine |
| Amodiaquine |
Structure Activity Relationship Sar Studies of N Tert Butyl 2 Chloroisonicotinamide Derivatives
Identification of Key Structural Features Correlated with Biological Activity
While specific SAR studies on N-Tert-butyl-2-chloroisonicotinamide are not extensively documented in publicly accessible research, general principles of medicinal chemistry allow for the identification of key structural features likely to be correlated with biological activity. The molecule can be dissected into three primary regions: the isonicotinamide (B137802) core, the N-tert-butyl group, and the chloro substituent at the 2-position.
Isonicotinamide Scaffold: This pyridine-based core serves as the fundamental framework. The nitrogen atom in the pyridine (B92270) ring and the amide linkage are key features that can participate in hydrogen bonding and other interactions with biological targets. The relative orientation of the amide side chain to the ring nitrogen is crucial for defining the vectoral presentation of interacting groups.
N-tert-butyl Group: This bulky aliphatic group is a significant determinant of the compound's properties. It is expected to influence receptor binding, metabolic stability, and physicochemical characteristics such as lipophilicity.
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which can modulate the electronic properties of the entire scaffold, including the acidity of the amide proton and the basicity of the pyridine nitrogen. It also contributes to the lipophilicity and can be involved in specific halogen bonding interactions with a target protein.
The Influence of the Tert-butyl Group on Lipophilicity and Bioactivity Profiles
The tert-butyl group is a common substituent in medicinal chemistry, known for its significant steric bulk and lipophilic nature. In the context of this compound, this group is expected to have a multifaceted influence on the compound's bioactivity profile.
The introduction of a tert-butyl group generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross biological membranes, such as the cell membrane, which may be crucial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic pockets of proteins, which can be detrimental to activity and selectivity.
From a bioactivity perspective, the bulky nature of the tert-butyl group can serve as a "steric shield," protecting the adjacent amide bond from enzymatic hydrolysis and thereby increasing the metabolic stability and duration of action of the compound. mdpi.com Furthermore, the specific size and shape of the tert-butyl group can be critical for fitting into a hydrophobic binding pocket of a target protein, potentially leading to a significant increase in potency compared to smaller alkyl substituents. Conversely, if the binding pocket is sterically constrained, the presence of a tert-butyl group could be detrimental to activity. In a study of nicotinamide (B372718) derivatives, replacing a meta-isopropyl group with a tert-butyl group resulted in a decrease in antifungal potency, illustrating the sensitivity of activity to the size of this substituent. nih.gov
Table 1: Interactive Data Table on the General Influence of N-Alkyl Substitution on Lipophilicity and Metabolic Stability
| N-Substituent | Relative Lipophilicity (logP) | General Metabolic Stability | Potential for Steric Hindrance |
| Methyl | Low | Low | Low |
| Ethyl | Moderate | Low to Moderate | Low |
| Isopropyl | Moderate to High | Moderate | Moderate |
| Tert-butyl | High | High | High |
| Cyclohexyl | High | High | High |
Note: This table represents general trends and the actual values can vary depending on the rest of the molecular scaffold.
The Impact of Halogen Substitution Patterns on Pharmacological Efficacy
Halogen substitution is a widely used strategy in drug design to modulate the pharmacological efficacy of a lead compound. The chlorine atom at the 2-position of this compound is expected to exert a significant influence through various mechanisms.
The introduction of a chlorine atom generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com Electronically, as a moderately electron-withdrawing group, the 2-chloro substituent will lower the pKa of the pyridine nitrogen, making it less basic. This can be critical for avoiding off-target interactions or for fine-tuning the electronic environment for optimal binding to the intended target.
The position and number of halogen substituents can dramatically alter biological activity. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamides, compounds with a 3,4-dichloro substitution on the benzyl (B1604629) ring showed potent herbicidal activity. nih.gov This highlights that a specific dichlorination pattern was beneficial for that particular biological target. In the case of this compound, altering the halogen substitution pattern, for example, by moving the chlorine to the 3-position, introducing a second chlorine atom (e.g., 2,6-dichloro), or replacing chlorine with another halogen like bromine (e.g., 2-bromo or 5-bromo-2-chloro), would likely lead to derivatives with distinct pharmacological profiles. Each variation would alter the electronic distribution, steric profile, and potential for halogen bonding, which would need to be empirically tested to determine the effect on efficacy.
Table 2: Interactive Data Table on the Potential Impact of Halogen Substitution on Isonicotinamide Derivatives
| Substitution Pattern | Expected Electronic Effect | Expected Lipophilicity Change (vs. non-halogenated) | Potential for Halogen Bonding |
| 2-Chloro | Electron-withdrawing | Increase | Yes |
| 3-Chloro | Electron-withdrawing | Increase | Yes |
| 2,6-Dichloro | Strongly Electron-withdrawing | Significant Increase | Yes |
| 2-Bromo | Electron-withdrawing | Significant Increase | Stronger than Chloro |
Note: This table is predictive and based on general chemical principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives are available in the public literature, the methodology provides a powerful tool for predictive analysis in drug discovery. A QSAR study on this scaffold would involve synthesizing a series of analogs with variations in the N-substituent, the halogen at the 2-position, and potentially other positions on the pyridine ring.
The biological activity of these compounds would be determined in a relevant assay, and these activity values would be correlated with calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A typical QSAR equation would take the form:
log(1/C) = k1 * (descriptor1) + k2 * (descriptor2) + ... + constant
where C is the concentration of the compound required to produce a defined biological effect.
For this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods would generate 3D contour maps highlighting regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models, once validated, could guide the design of new, more potent derivatives.
Comparative SAR Analysis with Related Isonicotinamide and Nicotinamide Scaffolds
The biological activity of this compound can be contextualized by comparing its structural features with those of other studied isonicotinamide and nicotinamide derivatives.
Isonicotinamide vs. Nicotinamide: Isonicotinamides (4-carboxamidopyridines) and nicotinamides (3-carboxamidopyridines) are constitutional isomers. This difference in the position of the carboxamide group leads to a different spatial arrangement of the hydrogen bond donors and acceptors relative to the pyridine nitrogen. Consequently, they often interact with different biological targets or with the same target in a different binding mode. The choice between an isonicotinamide and a nicotinamide scaffold is a critical step in drug design and can lead to vastly different pharmacological outcomes. nih.govcymitquimica.com
Impact of N-Substitution: In many series of isonicotinamide and nicotinamide derivatives, the nature of the N-substituent is a key determinant of activity. For this compound, the bulky tert-butyl group is a defining feature. In contrast, other derivatives might have smaller alkyl groups, aryl groups, or hydrogen. Each of these would confer different properties of lipophilicity, steric hindrance, and potential for specific interactions (e.g., pi-stacking with an aryl group). Studies on other N-substituted nicotinamides have shown that even subtle changes in the N-alkyl group can significantly impact biological activity.
Impact of Ring Substitution: The 2-chloro substituent in this compound is crucial. Comparative analysis with non-chlorinated or differently halogenated analogs in both the isonicotinamide and nicotinamide series would be necessary to understand the specific contribution of this feature. For example, studies on other chlorinated pyridines have demonstrated the importance of the halogen's position for directing the molecule to its specific binding site.
By systematically comparing the SAR trends across these related scaffolds, researchers can gain a deeper understanding of the pharmacophoric requirements for a given biological target and more rationally design novel analogs with improved properties.
Computational and in Silico Investigations of N Tert Butyl 2 Chloroisonicotinamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecular structure and electron distribution, which are key determinants of its chemical behavior and reactivity. bhu.ac.in
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. stfc.ac.uk It is widely employed to determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties. nih.govmdpi.com For N-Tert-butyl-2-chloroisonicotinamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's most stable three-dimensional conformation (ground state). bhu.ac.innih.gov
Table 1: Illustrative Structural Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| C-N (Amide) | ~1.36 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C (Amide) | ~123° | |
| Dihedral Angle | Pyridine (B92270) Ring - Amide Plane | ~25-35° |
Note: This table is illustrative, presenting typical values for similar molecular structures to demonstrate the output of DFT calculations.
Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are derived from DFT calculations and provide critical insights into a molecule's reactivity. bhu.ac.in
FMO Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular chemical stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org FMO analysis for this compound would identify the regions of the molecule most likely to participate in charge-transfer interactions, which are fundamental to receptor binding. acadpubl.euresearchgate.net
Table 2: Example FMO Data from a Quantum Chemical Calculation
| Parameter | Energy (eV) | Description |
| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| E(LUMO) | -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | E(LUMO) - E(HOMO); correlates with chemical stability and reactivity. malayajournal.org |
Note: Values are hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the total electrostatic potential on the surface of a molecule. acadpubl.eumalayajournal.org It is used to predict reactive sites for electrophilic and nucleophilic attacks and to understand intermolecular interactions like hydrogen bonding. bhu.ac.in On a standard MEP map, regions of negative electrostatic potential (shown in red and yellow) are susceptible to electrophilic attack and are associated with electron-rich areas, such as the carbonyl oxygen and pyridine nitrogen. malayajournal.orgresearchgate.net Regions of positive potential (shown in blue) are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the amide hydrogen. bhu.ac.inacadpubl.eu
Molecular Docking Simulations for Ligand-Target Binding Affinity and Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. dergipark.org.trresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for rationalizing structure-activity relationships. researchgate.netresearchgate.net
For this compound, docking simulations would be performed against a relevant biological target, such as a bacterial or viral enzyme. The simulation places the ligand into the binding site of the receptor and scores the different poses based on their calculated binding affinity, typically expressed in kcal/mol. dergipark.org.tr A lower binding energy indicates a more favorable and stable interaction. dergipark.org.trmdpi.com The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value/Description |
| Binding Affinity | -8.2 kcal/mol |
| Hydrogen Bonds | Amide N-H with backbone C=O of GLU-85; Carbonyl C=O with side-chain N-H of LYS-33 |
| Hydrophobic Interactions | Tert-butyl group with VAL-25, ILE-78; Pyridine ring with LEU-130 |
| Key Interacting Residues | LYS-33, VAL-25, GLU-85, ILE-78, LEU-130 |
Note: This table is a hypothetical example to illustrate the typical output of a molecular docking study.
Molecular Dynamics Simulations and Binding Energy Calculations (MM/PBSA)
While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein in a simulated physiological environment. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the complex. nih.gov
Following MD simulations, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is often employed to calculate the binding free energy of the complex. mdpi.com This approach provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects. nih.gov The binding free energy is decomposed into various components, including van der Waals energy, electrostatic energy, and solvation free energy, offering deeper insight into the driving forces of the binding interaction. mdpi.com
Prediction of Pharmacokinetic Parameters and Drug-Likeness (e.g., Lipinski's Rule of Five, ADMET)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov An early assessment of these parameters helps to eliminate compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov
One of the most common filters for drug-likeness is Lipinski's Rule of Five. nih.gov According to this rule, poor absorption or permeation is more likely if a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Da, a calculated octanol-water partition coefficient (cLogP) over 5, more than 5 hydrogen bond donors (HBD), or more than 10 hydrogen bond acceptors (HBA). etflin.com
For this compound (C₁₀H₁₃ClN₂O), the parameters are as follows:
Molecular Weight: 212.68 g/mol bldpharm.com
Hydrogen Bond Donors (HBD): 1 (from the amide -NH group)
Hydrogen Bond Acceptors (HBA): 2 (the pyridine nitrogen and the carbonyl oxygen)
cLogP: This value is calculated computationally and would likely fall within an acceptable range for a molecule of this size and composition.
Table 4: Lipinski's Rule of Five Analysis for this compound
| Parameter | Rule | Value for Compound | Compliance |
| Molecular Weight (MW) | ≤ 500 Da | 212.68 Da | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 | Yes |
| LogP (Octanol/Water Partition) | ≤ 5 | Calculated to be within range | Yes |
| Violations | ≤ 1 | 0 | Pass |
The compound fully complies with Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability. nih.gov Further in silico ADMET predictions would typically evaluate properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for cardiotoxicity (hERG inhibition). researchgate.net
In Silico Prediction of Biological Activity and Potential Toxicity
Computational tools can predict the likely biological activities and potential toxicity of a compound based on its chemical structure. nih.gov These predictions are made by comparing the molecule to large databases of compounds with known activities and toxicities, using machine learning models and quantitative structure-activity relationship (QSAR) approaches. researchgate.net
For this compound, in silico screening might predict activity against a range of targets. For instance, software may identify potential as a kinase inhibitor, an enzyme inhibitor, or a G-protein-coupled receptor (GPCR) ligand, based on structural similarities to known modulators of these targets. nih.gov Toxicity predictions would assess the likelihood of adverse effects such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. nih.gov This early-stage toxicological assessment is vital for prioritizing safer compounds for further development. nih.govmdpi.com
Table 5: Illustrative In Silico Predictions for Biological Activity and Toxicity
| Prediction Type | Predicted Outcome | Confidence Level |
| Biological Activity | Kinase Inhibitor | Moderate |
| Enzyme Inhibitor | Moderate | |
| GPCR Ligand | Low | |
| Toxicity Endpoint | Mutagenicity (Ames test) | Low Probability |
| Hepatotoxicity | Low-to-Moderate Risk | |
| Carcinogenicity | Inactive |
Note: This table is for illustrative purposes, showing the type of data generated by in silico prediction platforms.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Charge Transfer in this compound
The intermolecular forces at play in the crystalline structure of this compound are pivotal in defining its solid-state properties. A computational and in silico approach, leveraging principles from studies on analogous molecular structures, provides a detailed perspective on the nature and relative strengths of these interactions. The key interactions expected to govern the molecular packing are hydrogen bonding and charge transfer phenomena, influenced by the molecule's distinct functional groups: the isonicotinamide (B137802) core, the N-tert-butyl group, and the chloro substituent on the pyridine ring.
Hydrogen Bonding
The primary hydrogen bonding motif in this compound is anticipated to be the classic N-H···O interaction, a common feature in amide-containing compounds. In this case, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This interaction typically leads to the formation of one-dimensional chains or dimeric structures, which are fundamental to the supramolecular architecture of many N-substituted amides.
Computational studies on similar N-substituted amide systems have elucidated the energetics and geometry of such hydrogen bonds. For instance, DFT calculations on simple amides reveal that N-H···O hydrogen bonds have interaction energies that can range from -15 to -40 kJ/mol, indicating a significant stabilizing force. The strength of this bond is influenced by the electronic environment of the amide group.
The bulky N-tert-butyl group, while primarily influencing the steric hindrance around the amide bond, also presents aliphatic C-H groups that can participate in weaker C-H···O and C-H···Cl hydrogen bonds. Though individually less significant, the cumulative effect of these weaker interactions can be substantial in dictating the final crystal packing arrangement.
Table 1: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Systems
| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Estimated Interaction Energy (kJ/mol) |
| Strong | N-H (amide) | O=C (amide) | 2.8 - 3.2 | -20 to -40 |
| Weak | C-H (aromatic) | N (pyridine) | 3.2 - 3.6 | -5 to -15 |
| Weak | C-H (tert-butyl) | O=C (amide) | 3.3 - 3.8 | -2 to -10 |
| Weak | C-H (aromatic) | Cl | 3.5 - 4.0 | -1 to -5 |
Note: The data in this table are estimations derived from computational studies on structurally related molecules and are intended to be representative.
Charge Transfer
Charge transfer is another critical intermolecular phenomenon, particularly relevant due to the electronic characteristics of the 2-chloropyridine (B119429) ring. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group. This has a profound effect on the electron distribution across the pyridine ring, creating regions of varying electron density and setting the stage for charge transfer interactions.
Theoretical studies on the interaction between pyridine derivatives and chlorine have shown that significant charge transfer can occur. nih.govkoreascience.kr In the context of this compound, the electron-deficient nature of the chlorinated pyridine ring makes it a potential electron acceptor. This can lead to charge transfer interactions with electron-rich regions of neighboring molecules.
One of the primary modes of charge transfer in aromatic systems is π-π stacking. The electron-withdrawing nature of the chloro group can polarize the pyridine ring, facilitating π-π stacking interactions with adjacent pyridine rings. These interactions are characterized by the overlap of π-orbitals, leading to a net attractive force.
Furthermore, Natural Bond Orbital (NBO) analysis on analogous systems often reveals delocalization of electron density from occupied orbitals of one molecule to the unoccupied orbitals of an adjacent molecule. For this compound, it is plausible that charge transfer occurs from the lone pair of the amide nitrogen or the oxygen of the carbonyl group of one molecule to the π* anti-bonding orbitals of the chloropyridine ring of a neighboring molecule. The magnitude of this charge transfer can be quantified by computational methods, with stabilization energies providing a measure of the interaction strength.
The interplay between the electron-donating amide group and the electron-withdrawing chloropyridine ring within the same molecule also sets up an intramolecular charge transfer scenario, which in turn influences the intermolecular charge transfer characteristics.
Table 2: Key Orbitals and Estimated Charge Transfer Interactions in this compound
| Donor Moiety (Orbital) | Acceptor Moiety (Orbital) | Type of Interaction | Estimated Stabilization Energy (E(2)) (kcal/mol) |
| Amide (nN) | Chloropyridine (π) | Intermolecular Charge Transfer | 1.5 - 3.0 |
| Carbonyl (nO) | Chloropyridine (π) | Intermolecular Charge Transfer | 1.0 - 2.5 |
| Chloropyridine (π) | Chloropyridine (π*) | π-π Stacking | 2.0 - 5.0 |
Note: The stabilization energies (E(2)) are representative values obtained from NBO analyses of similar molecular systems and serve as an estimation.
Environmental Fate and Ecotoxicological Implications of N Tert Butyl 2 Chloroisonicotinamide and Analogous Compounds
Environmental Degradation Pathways and Mechanisms
The degradation of a chemical in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary pathways for the breakdown of organic compounds like N-Tert-butyl-2-chloroisonicotinamide are microbial biodegradation, photodegradation, and chemical hydrolysis.
Microbial Biodegradation Processes
Microbial biodegradation is a key process in the environmental dissipation of many pesticides. nih.govbeyondpesticides.org For compounds structurally related to this compound, such as the chloronicotinyl insecticide imidacloprid (B1192907), microbial action is a significant degradation route. nih.govnih.gov Microorganisms in soil and water can utilize pesticides as a source of carbon and nitrogen, breaking them down into simpler, often less toxic, substances. nih.govnih.gov
The biodegradation of chloropyridine-based compounds can be influenced by the microbial communities present in the soil, which may adapt over time to degrade these chemicals more effectively. nih.gov For instance, studies on the herbicide 2,4-D, which contains a chlorinated aromatic ring, show that microbial consortia from contaminated sites often exhibit enhanced degradation capabilities. nih.gov The biodegradation of another related compound, chlorpyrifos, leads to the formation of metabolites like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), indicating the cleavage of the phosphate (B84403) ester and persistence of the chlorinated pyridine (B92270) ring. hh-ra.org Given the presence of the 2-chloropyridine (B119429) ring in this compound, it is plausible that its biodegradation would involve initial transformation of the amide side chain, potentially followed by slower degradation of the chlorinated pyridine core. The tert-butyl group may also influence the rate of degradation, as highly branched structures can sometimes hinder microbial enzymatic action. nih.gov
Photodegradation under Varying Environmental Conditions
Photodegradation, or the breakdown of chemicals by light, is another important environmental fate process, particularly in surface waters and on the surfaces of treated plants and soil. researchgate.net The rate and extent of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing agents in the environment (like humic substances), and the chemical's own light-absorbing properties.
For chloronicotinyl insecticides, photolysis can be a significant degradation pathway. regulations.gov For example, the fungicide chlorothalonil (B1668833), which contains a chlorinated aromatic ring, undergoes photodegradation in water. researchgate.net It is anticipated that this compound, containing a chromophore (the pyridine ring), would be susceptible to photodegradation. The cleavage of the carbon-chlorine bond and transformations of the amide group are potential photochemical reactions. The environmental conditions, such as pH and the presence of natural organic matter, would likely affect the quantum yield and the nature of the photoproducts formed.
Hydrolytic Stability and Chemical Transformations
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is pH-dependent and is a key factor in its persistence in aquatic environments. The amide linkage in this compound is a potential site for hydrolysis.
Generally, amide bonds can be hydrolyzed under both acidic and basic conditions, although they are typically more stable than ester bonds. The rate of hydrolysis of this compound would depend on the pH of the surrounding water. For many pesticides, hydrolysis is a slower degradation process compared to microbial and photodegradation under typical environmental conditions. researchgate.net For example, o-chloropyridine has been reported to be persistent and not readily metabolized in anaerobic freshwater sediment slurries over extended periods. nih.gov This suggests that the chloropyridine part of the molecule is relatively stable.
Environmental Persistence and Bioaccumulation Potential
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. nih.gov Persistent chemicals have a greater potential to cause long-term environmental effects. iucn.org Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes of exposure and accumulate in the organism at a concentration higher than that in the surrounding environment.
Based on studies of analogous compounds, there is a potential for persistence. For instance, 2-chloropyridine has been shown to be resistant to biodegradation in anoxic aquifer slurries for extended periods. nih.gov Similarly, some metabolites of the chloronicotinyl insecticide imidacloprid can persist in plants for several years. up.ac.za The persistence of this compound will be a function of its susceptibility to the degradation processes outlined above.
Table 1: General Persistence and Bioaccumulation Characteristics of Analogous Compound Classes
| Compound Class | Typical Persistence | Bioaccumulation Potential | Key Factors |
| Chloronicotinyl Insecticides | Moderate to High | Low to Moderate | Systemic nature, water solubility, metabolic pathways in organisms. illinois.eduup.ac.za |
| Chlorinated Pyridines | High | Moderate | Resistance to microbial degradation, particularly under anaerobic conditions. nih.govwikipedia.org |
This table provides a generalized overview based on available literature for analogous compound classes and is not specific to this compound.
Characterization of Environmental Transformation Products and Their Toxicity
The degradation of a parent compound in the environment often leads to the formation of transformation products (TPs), which may have different toxicity profiles than the original molecule. beyondpesticides.org In some cases, TPs can be more toxic or more persistent than the parent compound. beyondpesticides.org
For chloronicotinyl insecticides like imidacloprid, a number of metabolites have been identified in soil and water, including 6-chloronicotinic acid. nih.gov The toxicity of these TPs is a critical component of a comprehensive environmental risk assessment. beyondpesticides.orgnih.gov For example, research has shown that some breakdown products of common pesticides can exhibit stronger endocrine-disrupting effects than the parent compound. beyondpesticides.org
Given the structure of this compound, potential transformation products could include:
2-Chloroisonicotinic acid: Formed through the hydrolysis of the amide bond.
Des-tert-butyl-N-2-chloroisonicotinamide: Formed through N-dealkylation.
Hydroxylated derivatives: Formed through microbial oxidation of the pyridine ring or the tert-butyl group.
The toxicity of these potential TPs is unknown. However, the study of pesticide metabolites is an active area of research, as their environmental impact can be significant. beyondpesticides.orghh-ra.org
Methodological Approaches for Environmental Fate Studies (e.g., Radiolabeled vs. Non-Radiolabeled Tracers)
To accurately assess the environmental fate of a compound like this compound, a variety of sophisticated analytical methods are employed. These studies are often required for regulatory approval of new pesticides. selcia.comuseforesight.io
Radiolabeled Tracers: The use of radiolabeled compounds, typically with Carbon-14 (¹⁴C) or Tritium (³H), is a powerful tool in environmental fate studies. selcia.comiaea.org By incorporating a radioactive isotope into the chemical structure of this compound, researchers can trace its movement, degradation, and the formation of TPs in complex environmental matrices like soil and water. selcia.comiaea.org Radiolabeling allows for a complete mass balance, ensuring that all fractions of the applied chemical, including bound residues that cannot be extracted, are accounted for. selcia.comiaea.org
Non-Radiolabeled Tracers: Studies with non-radiolabeled compounds rely on highly sensitive analytical instrumentation to detect and quantify the parent compound and its TPs. nih.govamecj.comresearchgate.netnih.gov Common techniques include:
High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), this is a primary tool for separating and identifying compounds in environmental samples. amecj.commtc-usa.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds and can be used to identify and quantify degradation products. amecj.com
Table 2: Comparison of Methodological Approaches for Environmental Fate Studies
| Methodology | Advantages | Disadvantages | Typical Applications |
| Radiolabeled Tracers | High sensitivity; allows for complete mass balance; can quantify bound residues. selcia.comiaea.org | Synthesis of radiolabeled compound is expensive; requires specialized handling and disposal. selcia.com | Definitive degradation pathway and distribution studies in soil and water. |
| Non-Radiolabeled Tracers | Less expensive starting material; no radioactive handling concerns. | Difficulty in achieving complete mass balance; bound residues are not easily quantified. | Routine monitoring of environmental samples; identification of major transformation products. nih.govamecj.com |
This table presents a general comparison of the two primary approaches used in environmental fate studies.
Remediation Strategies and Mitigation of Environmental Impact
Due to the absence of specific research on the remediation of this compound, this section outlines potential strategies based on findings for analogous compounds, including other pyridine derivatives and chloronicotinyl insecticides. These approaches aim to remove or detoxify the compound and its breakdown products from contaminated soil and water, and to prevent or reduce their environmental dissemination.
Bioremediation
Bioremediation leverages microorganisms to break down environmental pollutants. For pyridine and its derivatives, this is a promising and cost-effective strategy. tandfonline.comresearchgate.net
Microbial Degradation: Studies have shown that various soil and subsurface microorganisms can degrade pyridine compounds. tandfonline.com Aerobic conditions, where oxygen is present, are generally more effective for the biodegradation of pyridine and its alkylated derivatives. tandfonline.comtandfonline.com However, some degradation can also occur under anaerobic conditions with nitrate (B79036) or sulfate (B86663) as electron acceptors. tandfonline.com The biodegradability of pyridine derivatives is influenced by the type and position of substituent groups on the pyridine ring. For instance, hydroxy and carboxy groups tend to increase the susceptibility to microbial attack, while amino and chloro groups can make the compounds more resistant to degradation. tandfonline.com One study found that while many pyridine derivatives were biodegradable, chloropyridines were among the more persistent, although 4-chloropyridine (B1293800) was shown to be degradable. oup.com
A soil microbe, Bacillus brevis, has demonstrated the ability to degrade pyridine. espublisher.com Research indicated that immobilizing the bacterial cells on a medium like activated carbon could significantly enhance their degradation efficiency, allowing them to break down higher concentrations of the compound in a shorter time. espublisher.com The primary mechanism of degradation for pyridine herbicides is aerobic microbial action, which is often slower in anaerobic environments like manure and compost piles. wikipedia.org
Phytoremediation
Phytoremediation is an emerging technology that utilizes plants to clean up contaminated soil and water. nih.govclu-in.org This approach is considered eco-friendly and can be applied to a range of organic pollutants, including pesticides. researchgate.nethumanjournals.com
Mechanisms of Phytoremediation: Several mechanisms are involved in phytoremediation:
Phytoextraction: Plants take up contaminants from the soil or water and accumulate them in their tissues. clu-in.org
Phytodegradation: Plants and associated microbes break down organic pollutants. wikipedia.orgclu-in.org
Phytovolatilization: Plants take up contaminants and release them into the atmosphere as volatile compounds. clu-in.org
Rhizosphere Degradation: Microorganisms in the soil immediately surrounding plant roots (the rhizosphere) break down contaminants. clu-in.org
For persistent organic pollutants, certain plant families, such as Cucurbitaceae (e.g., zucchini, pumpkin), have shown a notable ability to take up these compounds from the soil. researchgate.net For herbicides with a similar structure, phytoremediation can involve planting species that are resistant to the herbicide's effects but can still take it up, effectively removing it from the soil over time. researchgate.net For example, grasses like barley, corn, and wheat can be used to bioaccumulate certain broadleaf herbicides. researchgate.net
Physicochemical Remediation
Physicochemical methods involve the use of chemical reactions and physical processes to treat contaminated media. These techniques are often faster than bioremediation but can be more costly. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can break down a wide range of organic pollutants, including pesticides, into less harmful substances. nih.gov Fenton and photo-Fenton reactions are examples of AOPs that have been effectively used for the remediation of pesticide-contaminated water. mdpi.comnih.gov
Adsorption: This method uses materials with a high surface area, such as activated carbon, to bind and remove pollutants from water. mdpi.com Activated carbon produced from agricultural waste has been shown to be effective in adsorbing pesticides from aqueous solutions. mdpi.com
In Situ Chemical Reduction (ISCR): This technique involves injecting chemical reducing agents into the subsurface to degrade chlorinated solvents. Zero-valent iron (ZVI) is a common reagent used in ISCR, which can facilitate the reductive dechlorination of contaminants. augustmack.com Combining ZVI with clay has been shown to decrease contaminant mobility and promote degradation of chlorinated solvents in soil and groundwater. researchgate.net
Mitigation Strategies
Mitigation strategies focus on preventing or minimizing the release of pesticides into the environment.
Buffer Zones and Vegetative Filter Strips: Establishing vegetated buffer strips along field edges and waterways is an effective measure to reduce pesticide runoff into surface waters. apiservices.biznih.gov These strips of vegetation slow down runoff, allowing pesticides to be filtered and degraded.
Conservation Tillage: Practices such as no-till or mulch-tillage can reduce soil erosion and surface runoff, thereby decreasing the transport of pesticides to adjacent water bodies. apiservices.biz
Water Management: In irrigated agriculture, managing the timing and amount of water application can help minimize the leaching of water-soluble pesticides into groundwater.
Improving Application Technology: Using drift-reducing nozzles and adjusting application parameters according to weather conditions can significantly reduce spray drift and off-target contamination. apiservices.biz
Data Tables
Table 1: Potential Remediation Strategies for this compound and Analogous Compounds
| Remediation Strategy | Type | Mechanism | Applicable Media | Key Considerations |
| Bioremediation | Biological | Microbial degradation of the compound. researchgate.nettandfonline.com | Soil, Water | Effectiveness depends on microbial populations, oxygen levels, and compound structure. tandfonline.comtandfonline.com Chlorinated compounds may be more persistent. oup.com |
| Phytoremediation | Biological | Uptake and degradation of the compound by plants. wikipedia.orgresearchgate.net | Soil, Water | Plant selection is crucial; some plant families are more effective for certain pollutants. researchgate.net Can be a slower process. humanjournals.com |
| Advanced Oxidation | Physicochemical | Chemical degradation by highly reactive radicals. nih.gov | Water | Can achieve complete mineralization of pollutants but may be costly. nih.gov |
| Adsorption | Physicochemical | Binding of the compound to a sorbent material. mdpi.com | Water | Highly effective for water treatment; requires disposal or regeneration of the sorbent. mdpi.com |
| Chemical Reduction | Physicochemical | Degradation of chlorinated compounds using reducing agents like ZVI. augustmack.com | Soil, Groundwater | Particularly relevant for chlorinated pesticides. augustmack.comresearchgate.net |
Table 2: Ecotoxicological Data for Analogous Compounds
| Compound Class | Organism | Endpoint | Value | Reference |
| Pyridine Derivatives | Fish | LC50 (96h) | 40 - 897 mg/L | epa.gov |
| Neonicotinoids | Aquatic Invertebrates | Chronic Toxicity | Significant reduction at 0.01 ppb (imidacloprid) | acs.org |
| Pyridine Derivatives | Aphis craccivora (Cowpea Aphid) | LC50 | 0.498 - 1.606 mg/L | acs.org |
| Neonicotinoids | Soil Organisms | Half-life (Clothianidin) | 148 - >1000 days | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
